molecular formula C25H23FN4O3S B11418380 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide

2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide

Cat. No.: B11418380
M. Wt: 478.5 g/mol
InChI Key: ZHBCIHKDPLZWJI-UHFFFAOYSA-N
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Description

2-({3-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core, introduction of the 4-fluorophenylmethyl group, and subsequent functionalization to introduce the butanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes, utilizing cost-effective reagents and efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the production efficiency and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the pyrido[2,3-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({3-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, targeting specific diseases or conditions.

    Industry: The compound’s unique chemical properties may find applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({3-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:

  • 2-({3-[(4-CHLOROPHENYL)METHYL]-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)BUTANAMIDE
  • 2-({3-[(4-METHYLPHENYL)METHYL]-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)BUTANAMIDE

Uniqueness

The uniqueness of 2-({3-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)BUTANAMIDE lies in its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to other derivatives. The presence of the 4-fluorophenyl group, for example, can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C25H23FN4O3S

Molecular Weight

478.5 g/mol

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)butanamide

InChI

InChI=1S/C25H23FN4O3S/c1-3-21(23(31)28-18-6-4-7-19(14-18)33-2)34-25-29-22-20(8-5-13-27-22)24(32)30(25)15-16-9-11-17(26)12-10-16/h4-14,21H,3,15H2,1-2H3,(H,28,31)

InChI Key

ZHBCIHKDPLZWJI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)F

Origin of Product

United States

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